Cas no 52571-45-6 (N4-Benzoyl-2’-O-methylcytidine)

N4-Benzoyl-2’-O-methylcytidine 化学的及び物理的性質
名前と識別子
-
- N4-Benzoyl-2'-O-methylcytidine
- Cytidine,N-benzoyl-2'-O-methyl- (9CI)
- N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
- N4-BENZOYL-2’-O-METHYL-CYTIDINE
- N4-BENZOYL-2'-O-METHYL-CYTIDINE
- N-Benzoyl-2'-O-methylcytidine
- N6-Benzoyl-2'-O-methyl-cytidine
- N4 -Benzoyl-2'-O-methylcytidine
- N4-Benzoyl-2'-O-methyl cytidine
- HG1331
- 7430AB
- N4-BENZOYL-2-O-METHYL-CYTIDINE
- AK112191
- N-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
- AX8142829
- N4-Benzoyl-2'-O-methyl-D-cytidine
- J-700229
- AS-76098
- 52571-45-6
- A852217
- MFCD01631038
- DTXSID30551232
- LIZIIHWLABYQKD-XKVFNRALSA-N
- AKOS016009513
- SCHEMBL6930829
- AC-32175
- N-[1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
- J-700217
- N-{1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide
- J-700342
- DB-327004
- N-{1-[(2R,3R,4R,5R)-4-HYDROXY-5-(HYDROXYMETHYL)-3-METHOXYOXOLAN-2-YL]-2-OXOPYRIMIDIN-4-YL}BENZAMIDE
- N4-Benzoyl-2’-O-methylcytidine
-
- MDL: MFCD01631038
- インチ: 1S/C17H19N3O6/c1-25-14-13(22)11(9-21)26-16(14)20-8-7-12(19-17(20)24)18-15(23)10-5-3-2-4-6-10/h2-8,11,13-14,16,21-22H,9H2,1H3,(H,18,19,23,24)/t11-,13-,14-,16-/m1/s1
- InChIKey: LIZIIHWLABYQKD-XKVFNRALSA-N
- ほほえんだ: O1[C@]([H])(C([H])([H])O[H])[C@]([H])([C@]([H])([C@]1([H])N1C(N=C(C([H])=C1[H])N([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)=O)OC([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 361.12700
- どういたいしつりょう: 361.127
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 601
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 121
じっけんとくせい
- 密度みつど: 1.49
- ゆうかいてん: 174-175 ºC
- 屈折率: 1.659
- PSA: 122.91000
- LogP: -0.16580
N4-Benzoyl-2’-O-methylcytidine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- ちょぞうじょうけん:Room temperature
N4-Benzoyl-2’-O-methylcytidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB349440-5 g |
N4-Benzoyl-2'-O-methylcytidine; . |
52571-45-6 | 5 g |
€522.90 | 2023-07-19 | ||
abcr | AB349440-250mg |
N4-Benzoyl-2'-O-methylcytidine, 95%; . |
52571-45-6 | 95% | 250mg |
€96.80 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N907243-1g |
N4-Benzoyl-2'-O-methylcytidine |
52571-45-6 | 95% | 1g |
466.20 | 2021-05-17 | |
TRC | B208475-1g |
N4-Benzoyl-2’-O-methylcytidine |
52571-45-6 | 1g |
$ 240.00 | 2022-06-07 | ||
abcr | AB349440-1 g |
N4-Benzoyl-2'-O-methylcytidine; . |
52571-45-6 | 1 g |
€178.70 | 2023-07-19 | ||
abcr | AB349440-1g |
N4-Benzoyl-2'-O-methylcytidine, 95%; . |
52571-45-6 | 95% | 1g |
€162.30 | 2025-02-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-286471A-250mg |
N4-Benzoyl-2′-O-methylcytidine, |
52571-45-6 | 250mg |
¥1316.00 | 2023-09-05 | ||
MedChemExpress | HY-W114787-500mg |
N4-Benzoyl-2’-O-methylcytidine |
52571-45-6 | 500mg |
¥770 | 2024-04-18 | ||
Aaron | AR00DAOP-250mg |
N4-Benzoyl-2'-O-methylcytidine |
52571-45-6 | 95% | 250mg |
$16.00 | 2025-02-10 | |
Ambeed | A491606-10g |
N-(1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide |
52571-45-6 | 98% | 10g |
$387.0 | 2025-02-27 |
N4-Benzoyl-2’-O-methylcytidine 関連文献
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
N4-Benzoyl-2’-O-methylcytidineに関する追加情報
Recent Advances in the Study of N4-Benzoyl-2’-O-methylcytidine (CAS: 52571-45-6)
N4-Benzoyl-2’-O-methylcytidine (CAS: 52571-45-6) is a chemically modified nucleoside that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its benzoyl-protected cytidine base and 2’-O-methyl modification, plays a crucial role in the development of oligonucleotide therapeutics, particularly in the context of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). Recent studies have highlighted its potential in enhancing the stability, bioavailability, and target specificity of therapeutic oligonucleotides, making it a valuable tool in the fight against various diseases, including genetic disorders and cancers.
The primary objective of recent research on N4-Benzoyl-2’-O-methylcytidine has been to elucidate its biochemical properties and therapeutic applications. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that the incorporation of this modified nucleoside into ASOs significantly improves their resistance to nuclease degradation, thereby prolonging their half-life in vivo. Additionally, the benzoyl group at the N4 position was found to enhance the binding affinity of the oligonucleotide to its target mRNA, leading to more efficient gene silencing. These findings underscore the compound's potential as a key building block in the design of next-generation oligonucleotide therapeutics.
Another notable study, conducted by a team of researchers at MIT and published in Nucleic Acids Research (2024), explored the structural and functional implications of N4-Benzoyl-2’-O-methylcytidine in siRNA duplexes. Using X-ray crystallography and molecular dynamics simulations, the researchers revealed that the 2’-O-methyl modification not only stabilizes the duplex but also reduces off-target effects by minimizing interactions with non-target mRNAs. This study provides critical insights into the mechanistic basis of the compound's efficacy and safety, paving the way for its broader application in RNA-based therapeutics.
In addition to its role in oligonucleotide therapeutics, N4-Benzoyl-2’-O-methylcytidine has also been investigated for its potential in drug delivery systems. A recent preprint on bioRxiv (2024) described the development of lipid nanoparticles (LNPs) incorporating this modified nucleoside for targeted delivery of siRNA to liver cells. The study reported a significant improvement in transfection efficiency and a reduction in hepatotoxicity compared to conventional LNPs. These results suggest that N4-Benzoyl-2’-O-methylcytidine could be a game-changer in the field of targeted drug delivery, particularly for liver-related diseases.
Despite these promising advances, challenges remain in the large-scale synthesis and clinical translation of N4-Benzoyl-2’-O-methylcytidine. A review article in Organic Process Research & Development (2023) highlighted the need for more efficient and cost-effective synthetic routes to meet the growing demand for this compound. Furthermore, ongoing clinical trials will be essential to validate its safety and efficacy in humans. Nevertheless, the current body of research underscores the immense potential of N4-Benzoyl-2’-O-methylcytidine in advancing the field of oligonucleotide therapeutics and beyond.
In conclusion, N4-Benzoyl-2’-O-methylcytidine (CAS: 52571-45-6) represents a pivotal advancement in chemical biology and pharmaceutical research. Its unique properties and versatile applications make it a cornerstone in the development of next-generation therapeutics. As research continues to unravel its full potential, this modified nucleoside is poised to play an increasingly important role in addressing unmet medical needs.
52571-45-6 (N4-Benzoyl-2’-O-methylcytidine) 関連製品
- 4836-13-9(N-Benzoyldeoxycytidine)
- 28225-17-4(N4-p-Anisoylcytidine)
- 161110-00-5(N4-Benzoyl-3'-deoxycytidine)
- 48212-99-3(N4-Anisoyl-2'-deoxycytidine)
- 13089-48-0(N-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide)
- 2229136-88-1(2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine)
- 82255-42-3((R)-2,2-difluoro-1-phenylethanol)
- 921868-22-6(2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide)
- 2229533-85-9(5-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1,3-oxazol-2-amine)
- 1249892-46-3(N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide)
